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Compound of Interest

Compound Name:
Methyl 3-bromo-4-hydroxy-5-

nitrobenzoate

CAS No.: 40258-72-8

Cat. No.: B1590988 Get Quote

Abstract
Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (CAS 40258-72-8) represents a "privileged

scaffold" in organic synthesis due to its dense, orthogonal functionality. This application note

details the strategic utilization of this intermediate for the synthesis of high-value kinase

inhibitors (benzazoles) and high-performance polymers (polybenzoxazoles). Unlike simple

benzoates, this molecule offers three distinct reactive "handles"—a phenol, an aryl bromide,

and a nitro group—allowing for divergent library synthesis without protecting group

manipulation. We provide validated protocols for chemo-selective transformations, specifically

addressing the critical challenge of reducing the nitro group without dehalogenating the aryl

bromide.

Molecular Architecture & Reactivity Profile
The utility of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate lies in the electronic interplay

between its substituents. The electron-withdrawing nitro and ester groups significantly increase

the acidity of the phenolic hydroxyl (pKa

5-6), facilitating mild alkylation.
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The Orthogonal Reactivity Map
Site A (Phenol, -OH): The most nucleophilic site under basic conditions. Used for introducing

solubility tails or steric bulk via O-alkylation.

Site B (Nitro, -NO₂): A "masked" nucleophile. Reduction yields an aniline, enabling

cyclization to benzimidazoles or benzoxazoles.

Site C (Bromide, -Br): The handle for carbon-carbon bond formation via Suzuki-Miyaura or

Sonogashira coupling.

Site D (Ester, -COOMe): The anchor point for amidation or hydrolysis to the carboxylic acid.
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Figure 1: Divergent synthetic pathways available from the core scaffold. Note the critical

decision points between alkylation and reduction.

Critical Synthetic Challenges & Solutions
The Dehalogenation Pitfall
The most common failure mode when working with this scaffold is the inadvertent loss of the

bromine atom during nitro reduction.

Risk: Standard catalytic hydrogenation (
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, Pd/C) will rapidly reduce the nitro group and hydrogenolyze the C-Br bond, destroying the
handle needed for future coupling.

Solution: Use dissolving metal reductions (Fe, Zn) or chemoselective hydride donors (

).

Solubility Management
The core molecule is crystalline and sparingly soluble in non-polar solvents.

Recommended Solvents: DMF, DMSO, or Acetone (for alkylations); Ethanol/Water or

Methanol/THF (for reductions).

Detailed Experimental Protocols
Protocol A: Chemo-selective Nitro Reduction
(Preserving Bromide)
Target: Methyl 3-amino-5-bromo-4-hydroxybenzoate

This protocol uses Iron powder in ammonium chloride, a mild system that reduces the nitro

group while leaving the aryl bromide and ester intact.

Reagents:

Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (1.0 eq)[1]

Iron Powder (325 mesh, 5.0 eq)

Ammonium Chloride (

, 5.0 eq)

Solvent: Ethanol/Water (4:1 v/v)

Procedure:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1590988?utm_src=pdf-body
https://lead-sciences.com/product/methyl-3-bromo-4-hydroxy-5-nitrobenzoate/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitrobenzoate

(10 mmol) in Ethanol (40 mL) and Water (10 mL).

Activation: Add Ammonium Chloride (50 mmol) and stir vigorously at room temperature for 5

minutes.

Reduction: Add Iron powder (50 mmol) in one portion. Heat the mixture to 80°C (reflux) with

vigorous mechanical stirring.

Note: Magnetic stirring often fails due to the magnetic nature of iron powder; an overhead

stirrer is recommended for scales >5g.

Monitoring: Monitor via TLC (Hexane/EtOAc 1:1). The starting material (yellow spot) should

disappear within 1-2 hours, replaced by a fluorescent blue amine spot.

Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad

with hot ethanol.

Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in water

and extract with Ethyl Acetate (3x). Dry over

and concentrate.

Yield: Typically 85-92% of an off-white solid.

Protocol B: One-Pot Cyclization to Benzoxazoles
Target: 7-bromo-2-substituted-benzoxazole-5-carboxylate

This reaction utilizes the in situ generated aminophenol (from Protocol A) to form the

benzoxazole ring, a key pharmacophore in kinase inhibitors (e.g., VEGFR targets).

Reagents:

Crude Aminophenol from Protocol A (1.0 eq)

Triethyl Orthoformate (or Orthoacetate) (Excess, solvent)

p-Toluenesulfonic acid (pTSA) (0.1 eq)
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Procedure:

Suspend the aminophenol in Triethyl Orthoformate (5 mL per mmol).

Add catalytic pTSA.

Heat to 100°C for 4 hours. The reaction drives off ethanol.

Cool to room temperature. The product often precipitates directly.

Filter and wash with cold hexanes.

Result: The bromine atom at position 7 is now perfectly positioned for a Suzuki coupling to

add an aryl "tail."

Data Summary & Specifications
Property Value Notes

CAS Number 40258-72-8 Verified Identity

Molecular Formula MW: 276.04 g/mol

Appearance Yellow Crystalline Solid Light sensitive

Melting Point 138-142°C
Sharp melting range indicates

purity

Solubility DMSO, DMF, hot EtOH Insoluble in water

pKa (Phenol) ~5.8
Highly acidic due to ortho-

NO₂/Br

Application Case Study: EGFR Inhibitor Synthesis
Context: Many third-generation EGFR inhibitors (e.g., analogues of Mobocertinib) require a

scaffold that can bond to the Cys797 residue of the kinase.

Workflow:

Start: Methyl 3-bromo-4-hydroxy-5-nitrobenzoate.
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Step 1 (Linker Attachment): Alkylate the phenol with a protected piperazine chain (solubility

handle).

Step 2 (Core Construction): Reduce nitro group (Fe/NH4Cl) and cyclize with formamidine

acetate to form the Quinazoline-like or Benzimidazole core.

Step 3 (Warhead Addition): Use the aryl bromide to couple an acrylamide-containing aryl

group via Suzuki coupling.

Why this scaffold? The bromine position is geometrically perfect to direct the "warhead"

toward the cysteine residue in the ATP binding pocket.

Safety & Handling
Skin Sensitizer: As an alkylating agent precursor and nitro-aromatic, this compound is a

potential skin sensitizer. Wear nitrile gloves and work in a fume hood.

Explosion Hazard: While stable, nitro compounds can be energetic. Do not heat dry solids

above 200°C.

Waste Disposal: Aqueous waste from Iron reductions contains heavy metals; dispose of as

hazardous inorganic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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